2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine
CAS No.: 2252416-90-1
Cat. No.: VC19830309
Molecular Formula: C57H43N3Si2
Molecular Weight: 826.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2252416-90-1 |
|---|---|
| Molecular Formula | C57H43N3Si2 |
| Molecular Weight | 826.1 g/mol |
| IUPAC Name | triphenyl-[3-[4-phenyl-6-(3-triphenylsilylphenyl)-1,3,5-triazin-2-yl]phenyl]silane |
| Standard InChI | InChI=1S/C57H43N3Si2/c1-8-24-44(25-9-1)55-58-56(45-26-22-40-53(42-45)61(47-28-10-2-11-29-47,48-30-12-3-13-31-48)49-32-14-4-15-33-49)60-57(59-55)46-27-23-41-54(43-46)62(50-34-16-5-17-35-50,51-36-18-6-19-37-51)52-38-20-7-21-39-52/h1-43H |
| Standard InChI Key | YZIDAMOKOLBRDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Introduction
Molecular Structure and Chemical Identity
Core Architecture and Substituent Effects
The compound’s structure centers on a 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms at positions 1, 3, and 5. At positions 2, 4, and 6, the triazine core is substituted with:
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A phenyl group at position 2,
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Two 3-(triphenylsilyl)phenyl groups at positions 4 and 6.
The triphenylsilyl (TPS) groups introduce steric bulk and electron-withdrawing effects, enhancing solubility in nonpolar solvents like toluene and dichloromethane while stabilizing the molecule against thermal degradation . Density functional theory (DFT) calculations suggest that the TPS groups distort the triazine ring’s planarity, reducing π-π stacking interactions and mitigating aggregation-induced quenching in optoelectronic applications .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C57H43N3Si2 | |
| Molecular Weight | 826.14 g/mol | |
| Melting Point (Tg) | 108.21°C | |
| Density | 1.24 g/cm³ (predicted) | |
| Solubility | Toluene, dichloromethane |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine typically employs palladium-catalyzed cross-coupling reactions. A representative protocol involves:
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Suzuki-Miyaura Coupling: Reacting ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid with 1-bromo-3,5-diphenylbenzene in the presence of Pd(PPh3)4 and K2CO3 .
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Optimized Conditions: Toluene/ethanol/water solvent systems at 110°C for 16 hours yield the product in 50% efficiency after chromatographic purification .
Mechanistic Insights
The triazine core forms via cyclocondensation of amidines and aryl methanols under ruthenium catalysis, followed by sequential functionalization with TPS groups using silylation agents . Steric hindrance from the TPS substituents necessitates precise control over reaction stoichiometry and temperature to prevent side reactions such as desilylation.
Electronic and Optoelectronic Properties
Energy Levels and Charge Transport
The compound’s electron-deficient triazine core confers n-type semiconductor behavior, with a LUMO of -2.79 eV and HOMO of -6.90 eV, enabling efficient electron injection in OLEDs . Its wide bandgap (4.11 eV) and high triplet energy (3.08 eV) make it an effective host material for blue phosphorescent emitters, minimizing energy loss through non-radiative pathways .
Table 2: Electronic Properties
| Property | Value | Application Relevance |
|---|---|---|
| HOMO | -6.90 eV | Hole-blocking capability |
| LUMO | -2.79 eV | Electron transport layer |
| Triplet Energy (ET) | 3.08 eV | Host for blue phosphors |
| Photoluminescence (λem) | 393 nm (film), 455 nm (device) | Deep-blue OLED emission |
Performance in OLED Devices
In device architectures, the compound is paired with donors like oCBP to form exciplex hosts. A notable configuration:
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ITO/BPBPA:HATCN/BPBPA/PCZAC/Ir(cb)3:oCBP:mSiTrz/ZADN/LiF/Al
achieves a maximum external quantum efficiency (EQE) of 21.6% and power efficiency of 29.3 lm/W, with CIE coordinates of (0.14, 0.16) for deep-blue emission . The TPS groups enhance morphological stability, extending device lifetimes beyond 1,000 hours at 100 cd/m² .
Thermal and Morphological Stability
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of ~400°C, attributable to the robust Si-C bonds in the TPS groups . Differential scanning calorimetry (DSC) confirms a glass transition temperature (Tg) of 108.21°C, indicative of amorphous film-forming ability critical for solution-processed OLEDs .
Hydrophobicity and Environmental Resistance
The TPS substituents impart hydrophobicity (contact angle >100°), reducing moisture ingress in electronic devices. This property is leveraged in encapsulation layers for perovskite solar cells, where the compound suppresses ion migration and phase segregation .
Emerging Applications and Recent Advances
Photocatalytic Oxidation
Recent studies demonstrate the compound’s efficacy as a photocatalyst for oxidizing benzylamines to N-benzylidene benzylamines under visible light. Conversions exceed 90% for para-substituted substrates, with electron-donating groups enhancing reactivity . The triazine core facilitates charge separation, while the TPS groups stabilize reactive intermediates through non-covalent interactions .
Metal-Organic Frameworks (MOFs)
Functionalized triazine derivatives serve as ligands in MOFs for gas storage and catalysis. The TPS groups’ bulkiness creates porous architectures with high surface areas (>1,500 m²/g), enabling selective CO2 adsorption capacities of 4.2 mmol/g at 298 K.
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